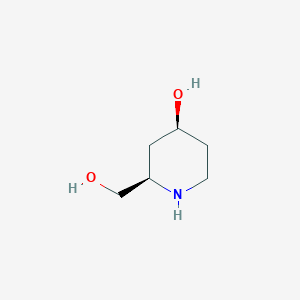
3-Propyladamantan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyladamantan-1-amine is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a propyl group attached to the adamantane framework, along with an amine group at the first position. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyladamantan-1-amine typically involves the functionalization of the adamantane core One common method is the alkylation of adamantane with propyl halides in the presence of a strong baseThe reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of precursor compounds or continuous flow synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
3-Propyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
3-Propyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a pharmacological agent due to its structural similarity to other bioactive adamantane derivatives.
Medicine: Investigated for its antiviral and neuroprotective properties.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-Propyladamantan-1-amine involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter release by interacting with receptors in the central nervous system. Additionally, its antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: Known for its antiviral and antiparkinsonian effects.
Rimantadine: Another antiviral agent with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
3-Propyladamantan-1-amine stands out due to its unique propyl substitution, which imparts distinct chemical and biological properties compared to other adamantane derivatives. This makes it a valuable compound for specialized applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
80121-61-5 |
|---|---|
Molekularformel |
C13H23N |
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
3-propyladamantan-1-amine |
InChI |
InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3 |
InChI-Schlüssel |
COHBMLHLXRNIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC12CC3CC(C1)CC(C3)(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B11710753.png)




![3-hydroxy-N'-{(E)-[5-(2-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11710806.png)

![N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B11710815.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B11710819.png)
![N'~1~,N'~5~-bis[(E)-phenylmethylidene]pentanedihydrazide](/img/structure/B11710828.png)
![(2E)-3-(4-methoxyphenyl)-2-[(E)-morpholine-4-carbonyl]prop-2-enenitrile](/img/structure/B11710833.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B11710836.png)

